![molecular formula C11H18N4O2S B3373143 2-{[4-(Pyridin-2-yl)piperazin-1-yl]sulfonyl}ethan-1-amine CAS No. 951909-48-1](/img/structure/B3373143.png)
2-{[4-(Pyridin-2-yl)piperazin-1-yl]sulfonyl}ethan-1-amine
Overview
Description
2-{[4-(Pyridin-2-yl)piperazin-1-yl]sulfonyl}ethan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of sulfonamide-containing compounds that have been found to exhibit a wide range of biological activities.
Scientific Research Applications
Chemical Synthesis
This compound is used in the synthesis of various chemical derivatives. For instance, it is used in the preparation of libraries of novel heterocyclic compounds with potential biological activities . It’s also used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .
Insecticides
A series of novel 4-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethoxy)aniline derivatives were designed based on classical serotonin receptor ligands and synthesized through the rapid ionic liquid-supported parallel synthesis . These compounds displayed selective insecticidal bioactivities against tested pests .
Neurotransmitter Research
The compound is used in the development of serotonin receptor ligands. Serotonin is one of the most ancient neurotransmitters that plays a variety of roles in regulating normal physiology such as aggression, mood, cognition, appetite, sleep, memory, and copulations in mammals, as well as in insects .
Biological Activities Evaluation
The compound is used in the evaluation of biological activities against immortalized rat hepatic stellate cells (HSC-T6) .
Development of Novel Amides
Regioisomeric 2-thiopyrimidine acetic acids were utilized as a template to prepare a library of novel amides with various amines .
Pesticides
The pyridyl group, originated from nicotine, is an important heterocycle for developing pesticides . Using the pyridine ring instead of the benzene ring in pesticides often results in higher biological activity, systemic and lower toxicity .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as tubulin and PAK4 , suggesting potential targets
Mode of Action
Based on the structure and properties of similar compounds, it might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell division and apoptosis , suggesting potential downstream effects.
Result of Action
Similar compounds have been found to induce apoptosis in cancer cells , suggesting potential therapeutic applications.
properties
IUPAC Name |
2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c12-4-10-18(16,17)15-8-6-14(7-9-15)11-3-1-2-5-13-11/h1-3,5H,4,6-10,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUBSEMQAYBKRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Pyridin-2-yl)piperazin-1-yl]sulfonyl}ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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